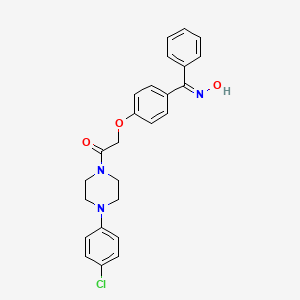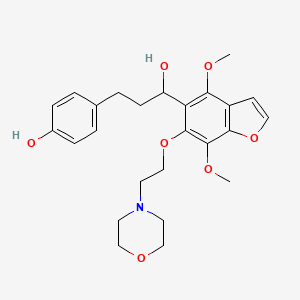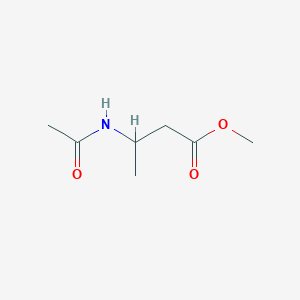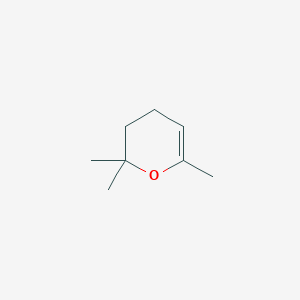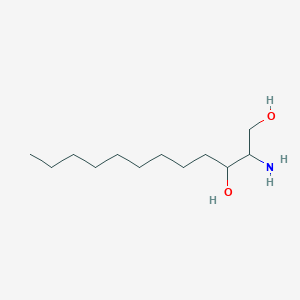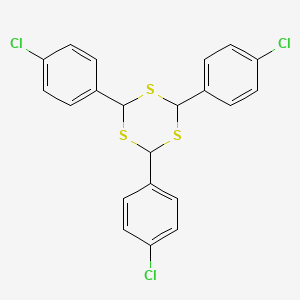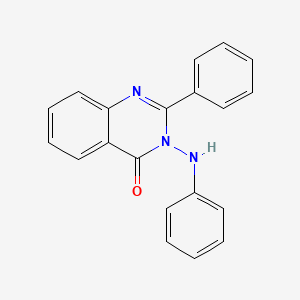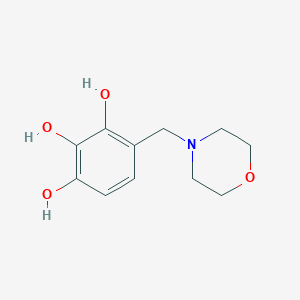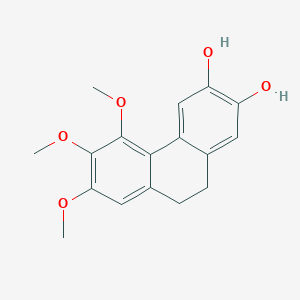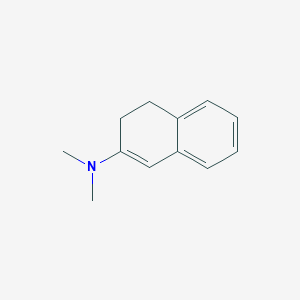
Platinum, chloromethylbis(trimethylphosphine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, chloromethylbis(trimethylphosphine)- is a coordination compound with the formula C₇H₂₁ClP₂Pt. It is a platinum-based compound that features chloromethyl and trimethylphosphine ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of platinum, chloromethylbis(trimethylphosphine)- typically involves the reaction of platinum precursors with chloromethyl and trimethylphosphine ligands. One common method is the reaction of platinum(II) chloride with chloromethyltrimethylphosphine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, chloromethylbis(trimethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) species.
Reduction: It can be reduced back to platinum(II) or even platinum(0) under specific conditions.
Substitution: The chloromethyl and trimethylphosphine ligands can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using other phosphine ligands or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .
Applications De Recherche Scientifique
Platinum, chloromethylbis(trimethylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which platinum, chloromethylbis(trimethylphosphine)- exerts its effects involves coordination with target molecules. In biological systems, it can bind to DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement.
Uniqueness
Platinum, chloromethylbis(trimethylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in catalysis and medicinal chemistry .
Propriétés
Numéro CAS |
36512-52-4 |
|---|---|
Formule moléculaire |
C7H23ClP2Pt+2 |
Poids moléculaire |
399.74 g/mol |
Nom IUPAC |
carbanide;chloroplatinum(1+);trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.CH3.ClH.Pt/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;-1;;+2/p+1 |
Clé InChI |
DSWGDEWSPHBNKM-UHFFFAOYSA-O |
SMILES canonique |
[CH3-].C[PH+](C)C.C[PH+](C)C.Cl[Pt+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
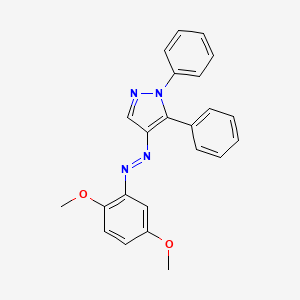
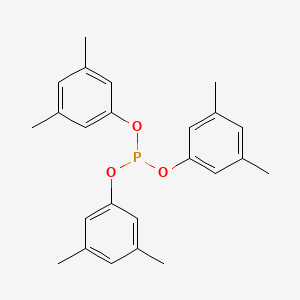
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)
